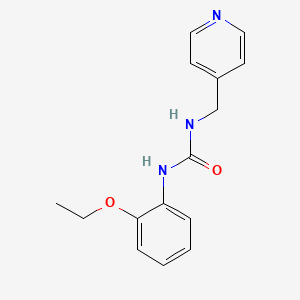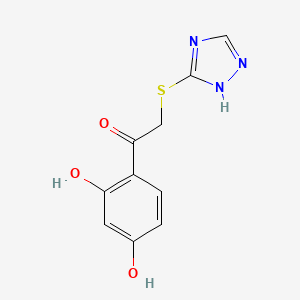![molecular formula C18H13ClN4 B5315201 3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with various enzymes and receptors in the body. This compound has been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has also been shown to interact with G-protein-coupled receptors, leading to the inhibition of various signaling pathways. This mechanism of action makes it a promising candidate for the development of targeted therapies for various diseases.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and receptors, leading to the modulation of various cellular processes. This compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory effects on various enzymes and receptors. This makes it a valuable tool for the study of various cellular processes and signaling pathways. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. One potential area of research is the development of targeted therapies for various diseases based on the compound's mechanism of action. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine involves several steps. The first step involves the reaction of 3-chloroaniline with 2,4-pentanedione in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with 4-cyanopyridine in the presence of a catalyst to form the final product. This synthesis method has been optimized and can be carried out with high yield and purity.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and differentiation. This makes it a potential candidate for the treatment of cancer, where abnormal cell proliferation is a hallmark of the disease.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c1-12-17(14-3-2-4-15(19)11-14)18-21-10-7-16(23(18)22-12)13-5-8-20-9-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHTKPOPDBHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-N'-isopropylethanediamide](/img/structure/B5315158.png)
![4-benzyl-1-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5315164.png)
![2-phenyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5315170.png)
![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)

![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)